Oxalic acid

Overview

Description

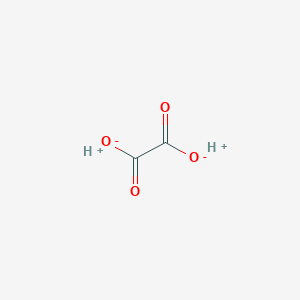

Oxalic acid (H₂C₂O₄) is the simplest dicarboxylic acid, characterized by two carboxyl groups (-COOH). It is a colorless, crystalline solid highly soluble in water. Naturally occurring in plants like spinach and rhubarb, it plays roles in metal ion chelation and plant defense mechanisms . Industrially, it is used in metal cleaning, textile dyeing, and as a precursor for chemicals like glycolic acid . Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties distinguish it from monocarboxylic acids like acetic acid .

Preparation Methods

Nitric Acid Oxidation of Hydrocarbons and Carbohydrates

The nitric acid oxidation method dominates industrial production due to its scalability and compatibility with multiple feedstocks, including propylene, ethylene glycol, and carbohydrates .

Propylene Oxidation

Propylene (C₃H₆) undergoes liquid-phase oxidation with concentrated nitric acid (≥50%) at 40–80°C under oxygen flow. The reaction proceeds via radical intermediates, forming this compound and nitrogen oxides (NOₓ) :

3\text{H}6 + 8\text{HNO}3 \rightarrow 3\text{C}2\text{H}2\text{O}4 + 8\text{NO} + 5\text{H}_2\text{O}

Key operational parameters include:

-

Temperature : 50°C optimal for balancing reaction rate and nitric acid decomposition .

-

Oxygen flow : 2.3–10 L/h to oxidize NOₓ and prevent explosive gas mixtures .

-

Finishing phase : Post-reaction heating at 50°C for 19 hours increases yield to 90% by completing intermediate oxidation .

Advantages : High purity (100% achievable), continuous process adaptability.

Limitations : Corrosive reaction medium, NOₓ emissions requiring scrubbing systems .

Carbohydrate Oxidation

Sucrose (C₁₂H₂₂O₁₁) and agricultural residues (e.g., sugarcane bagasse) are oxidized with 65% HNO₃ at 60–70°C :

{12}\text{H}{22}\text{O}{11} + 18\text{HNO}3 \rightarrow 6\text{C}2\text{H}2\text{O}4 + 18\text{NO}2 + 15\text{H}_2\text{O}

Yields : 42.9–51.6% (w/w) depending on feedstock, with sugarcane residue showing highest efficiency .

Applications : The resulting this compound enhances detergent efficacy by chelating metal ions .

Catalytic Oxidation of Carbon Monoxide

A breakthrough method employs dinuclear cobalt(III) complexes to mediate CO coupling with water under photocatalytic conditions :

2\text{O} + \frac{1}{2}\text{O}2 \xrightarrow{\text{Co catalyst, light}} \text{C}2\text{H}2\text{O}_4

Conditions : Ambient temperature (25°C), 1 atm pressure, UV-Vis irradiation.

Performance :

-

Selectivity : >95% toward this compound.

-

Turnover number (TON) : 38.5 per catalyst cycle .

Mechanistic insight : Isotopic labeling (¹³CO, H₂¹⁸O) confirms CO and H₂O as carboxyl group sources .

Hydrolysis of Dialkyl Oxalates

UBE Industries pioneered this two-step process, avoiding direct nitric acid use :

Oxalate Synthesis

Carbon monoxide reacts with alcohols (e.g., ethanol) under palladium catalysis:

2 + \text{H}2

Acid Hydrolysis

Diethyl oxalate hydrolyzes to this compound using ion-exchange resins (e.g., D001):

2\text{H}5\text{OOC})2 + 2\text{H}2\text{O} \rightarrow \text{C}2\text{H}2\text{O}4 + 2\text{C}2\text{H}_5\text{OH}

Optimized parameters :

Electrochemical Reduction of Carbon Dioxide

Emerging research focuses on converting CO₂ to this compound via electrocatalysis:

2 + 2\text{H}^+ + 2e^- \rightarrow \text{C}2\text{H}2\text{O}4

Challenges : Low Faradaic efficiency (<20%) due to competing formate and carbonate formation .

Advances : Bismuth-based electrodes show promise with 45% selectivity in aqueous electrolytes .

Sustainable Oxidation of Biomass-Derived Polyols

Fe@CNT catalysts enable aerobic oxidation of C₆ polyols (e.g., glucose) under mild conditions :

6\text{H}{12}\text{O}6 + 3\text{O}2 \rightarrow 3\text{C}2\text{H}2\text{O}4 + 3\text{H}2\text{O}

Conditions : 80°C, 5 bar air pressure, pH 2.

Performance :

-

Yield : 68% this compound with 82% carbon efficiency.

-

Catalyst stability : 10 cycles without significant activity loss .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxalic acid undergoes various chemical reactions, including:

Reduction: It can be synthesized through the reduction of carbon dioxide by suitable reducing agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitric acid for oxidation and vanadium pentoxide as a catalyst . Esterification reactions typically involve alcohols and acidic conditions .

Major Products Formed

Major products formed from the oxidation of this compound include carbon dioxide and water . Esterification reactions produce esters such as oxalate esters .

Scientific Research Applications

Chemical Properties and Structure

Oxalic acid is a colorless, crystalline solid that is highly soluble in water. It is known for its strong acidity and ability to form stable complexes with metal ions, making it an effective chelating agent. Its molecular structure consists of two carboxyl groups, which contribute to its reactivity and functionality in various applications.

Cleaning Agents

This compound is commonly used as a cleaning agent due to its ability to dissolve rust, mineral deposits, and stains. It is particularly effective in:

- Metal Cleaning : Used to restore the shine of metals by removing tarnish and corrosion.

- Wood Bleaching : Effective in lightening wood surfaces by removing stains caused by watermarks or iron .

| Application | Description |

|---|---|

| Metal Cleaning | Removes rust and stains from metals like aluminum and stainless steel. |

| Wood Bleaching | Lightens wood by removing discoloration and impurities. |

Metal Treatment

In the metallurgical industry, this compound plays a crucial role in metal extraction and refining processes:

- Electroplating : Acts as a complexing agent in electroplating baths, enhancing the quality of metal coatings .

- Metal Recovery : Facilitates the recovery of valuable metals from ores through dissolution processes .

| Process | Function |

|---|---|

| Electroplating | Enhances metal deposition quality. |

| Metal Recovery | Dissolves metals from ores for extraction. |

Textile Industry

In textiles, this compound serves multiple functions:

- Bleaching Agent : Used to remove natural colorants from fabrics, resulting in brighter textiles.

- Mordanting : Acts as a mordant in dyeing processes, improving dye adherence and color vibrancy .

| Application | Description |

|---|---|

| Bleaching | Removes stains and brightens fabric colors. |

| Mordanting | Enhances dye uptake on fabrics. |

Semiconductor Industry

This compound is utilized in the semiconductor industry during the fabrication of electronic components:

- Electrochemical-Mechanical Planarization (ECMP) : Used as a complexing agent in slurries for polishing copper layers on semiconductor wafers .

Biological Applications

Recent studies have highlighted the potential of this compound in biological contexts:

- Antioxidant Properties : Research indicates that this compound can suppress lipid peroxidation, suggesting potential health benefits as a natural antioxidant .

- Microbial Production : Microbial synthesis of this compound presents an eco-friendly alternative to chemical methods, with various fungi identified as efficient producers .

This compound in Metal Recovery

A study investigated the efficiency of this compound in recovering iron from iron oxide minerals. The results indicated that using 0.5 M this compound at elevated temperatures significantly enhanced metal dissolution rates, achieving over 80% recovery within 30 minutes for specific iron oxides .

This compound as a Wood Bleach

In another study focusing on wood restoration, this compound was applied to various wood types to assess its bleaching effectiveness against common stains. The findings demonstrated substantial improvement in wood appearance, confirming its utility in furniture restoration .

Mechanism of Action

Oxalic acid exerts its effects through its strong chelating properties, binding to divalent metal ions such as calcium, manganese, and ferric ions . Its conjugate base, oxalate, acts as a competitive inhibitor of the lactate dehydrogenase (LDH) enzyme . In biological systems, this compound is produced by the metabolism of glyoxylic acid or ascorbic acid and is excreted in the urine .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Oxalic Acid vs. Acetic Acid

| Property | This compound | Acetic Acid |

|---|---|---|

| Carboxyl Groups | 2 (dicarboxylic) | 1 (monocarboxylic) |

| pKa Values | 1.25, 4.14 | 4.76 |

| Molecular Formula | H₂C₂O₄ | CH₃COOH |

| Applications | Metal cleaning, chelation | Food preservative, vinegar |

| Toxicity | Higher (kidney stone risk) | Low (GRAS status) |

This compound’s dual carboxyl groups confer stronger acidity and chelation capacity compared to acetic acid, making it more effective in industrial descaling but also more toxic .

This compound vs. Malic Acid

Malic acid (C₄H₆O₅), a dicarboxylic acid found in fruits, shares structural similarities with this compound but has a hydroxyl group on the β-carbon. This difference reduces its acidity (pKa₁ = 3.4, pKa₂ = 5.1) and enhances its role in fruit metabolism. Postharvest treatments with this compound improve cold-storage fruit quality by enhancing antioxidant activity, whereas malic acid primarily contributes to flavor .

Antioxidant and Chelation Properties

This compound exhibits antioxidant behavior in food systems, such as pork patties, where it inhibits lipid oxidation via chelation of pro-oxidant metals like Fe²⁺ . In contrast, citric acid (a tricarboxylic acid) is more widely used as a food antioxidant due to its lower toxicity and higher solubility .

Role in Photodegradation

This compound forms photochemically active Fe³⁺-oxalate complexes, which generate hydroxyl radicals (•OH) for pollutant degradation. At pH 3–4, oxalate-Fe complexes degrade pollutants like dibutyl phthalate (DBP) 2–3× faster than EDTA-Fe complexes due to higher photolytic activity . Comparatively, citric acid forms less stable Fe³⁺ complexes, reducing its efficiency in Fenton-like reactions .

Environmental Presence and Sources

In PM₂.₅ aerosols, this compound is the most abundant dicarboxylic acid, contributing 1.9% of organic carbon (OC) in biomass-burning regions. Its concentration correlates strongly with levoglucosan (r = 0.83–0.99), indicating biomass combustion as a primary source. Succinic (C₄) and malonic (C₃) acids follow, but their ratios (C₃/C₄ = 0.95) suggest photochemical aging of this compound precursors .

Research and Industrial Innovations

Recent studies highlight this compound as a sustainable platform chemical. It can be produced from CO₂ via electrochemical reduction and converted to glycolic acid (a polymer precursor) using Ru-based catalysts . Comparatively, succinic acid—another dicarboxylic acid—is prioritized for bioplastic production but requires more complex fermentation processes .

Biological Activity

Oxalic acid, a dicarboxylic acid with the chemical formula , is found in various plants and is known for its biological activities. This article explores the biological activity of this compound, focusing on its roles in plant physiology, antimicrobial properties, and potential therapeutic applications.

1. Plant Physiology

This compound plays a significant role in plant metabolism and stress responses. It is involved in:

- Heavy Metal Chelation : this compound can chelate heavy metals, reducing their toxicity in plants. For instance, in Panax notoginseng, the application of this compound increased antioxidant enzyme activities (superoxide dismutase, catalase) and reduced malondialdehyde content under cadmium stress, indicating improved stress resistance .

- Calcium Regulation : In plants, this compound can react with calcium ions to form calcium oxalate crystals, which may help regulate calcium levels and protect against excess calcium toxicity .

- Osmoregulation : It influences the metabolism of osmotic regulators such as soluble sugars and amino acids, contributing to the plant's ability to cope with environmental stresses .

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

- Bacterial Inhibition : A study demonstrated that this compound showed significant antibacterial activity against R. solanacearum and other bacterial strains, with a minimum inhibitory concentration (MIC) of 250 mg/L . The antibacterial effect was not solely due to low pH, suggesting that this compound itself is a critical factor in inhibiting bacterial growth.

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, scavenging free radicals effectively. For example, sodium cadmium oxalate dihydrate exhibited an 84% DPPH radical scavenging activity at a concentration of 100 µg/ml, outperforming ascorbic acid .

3. Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

4. Therapeutic Applications

Research suggests potential therapeutic roles for this compound:

- Cancer Treatment : this compound is noted for its presence in human blood and its role in immune function. Some studies propose that maintaining adequate levels of this compound may enhance the immune system's ability to combat diseases such as cancer .

- Pharmaceutical Applications : Due to its chelating properties and biological activity, this compound derivatives are being explored for use in pharmaceuticals and biomedical applications .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify oxalic acid in biological and environmental samples?

this compound quantification requires precision due to its low concentration in complex matrices. High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is widely employed, offering sensitivity (detection limits <1 ppm) and reproducibility. For biological fluids like plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to avoid interference from metabolites. Pre-analytical steps, such as acidification or derivatization, may enhance recovery rates .

Q. How is this compound utilized as a primary standard in titration experiments?

this compound’s high purity and stability make it ideal for standardizing alkaline solutions (e.g., NaOH or KMnO₄). For example, in redox titrations, this compound (C₂H₂O₄·2H₂O) reacts stoichiometrically with KMnO₄ in acidic conditions, enabling precise endpoint determination via colorimetric changes. Researchers must account for hydration state and temperature effects on molarity calculations .

Q. What thermodynamic properties of this compound are critical for material synthesis?

Key properties include enthalpy of formation (ΔfH°solid = -828.93 ± 0.46 kJ/mol) and heat capacity (Cp,solid = 105.9 J/mol·K at 298 K). These values, validated by NIST, inform energy balances in reactions like metal oxalate precipitation or catalytic degradation. Discrepancies in historical data (e.g., ΔcH°solid ranging from -242.9 to -253.5 kJ/mol) necessitate verification via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound production in fungal bioprocesses?

DOE frameworks (e.g., Central Composite Design) identify critical factors (pH, temperature, nutrient levels) in fungal this compound biosynthesis. For Sclerotium rolfsii, a quadratic model (Ŷ = β₀ + Σβᵢxᵢ + Σβᵢⱼxᵢxⱼ) revealed pH and glucose concentration as dominant variables, with ANOVA confirming model significance (p < 0.05). Post-hoc lack-of-fit tests and residual analysis validate experimental reproducibility .

Q. What methodologies resolve contradictions in this compound’s aggregation behavior compared to malonic acid?

Molecular dynamics simulations show this compound forms polydisperse clusters (≤60 molecules), while malonic acid aggregates into large spherical structures. Experimental validation via dynamic light scattering (DLS) and cryo-electron microscopy can clarify solvent effects (e.g., aqueous vs. organic media) and hydrogen-bonding patterns. Conflicting data may arise from pH-dependent dissociation (pKa₁ = 1.25, pKa₂ = 4.14) .

Q. How do reaction kinetics models explain this compound degradation in catalytic systems?

In Pt/SiO₂-catalyzed nitric acid solutions, degradation follows pseudo-first-order kinetics (k₀ = 0.02–0.1 M). Rate constants correlate with this compound concentration (R² = 0.9878), suggesting a Langmuir-Hinshelwood mechanism. Arrhenius plots (ln k vs. 1/T) derive activation energy (Eₐ), while FTIR or Raman spectroscopy tracks intermediate species (e.g., glyoxylic acid) .

Q. What experimental designs assess this compound’s role in rare earth element (REE) recovery?

Precipitation tests vary dosage (6–40 g/L), pH (0.5–4), and time (10–150 min) to maximize REE-oxalate yield. Mass balance analyses (ICP-MS of leachate and residue) identify optimal conditions (e.g., pH 1.5, 15 g/L dosage). Contradictions in stripping efficiency require factorial designs to isolate confounding variables like competing ions (Fe³⁺, Al³⁺) .

Q. How do enzymatic inhibition studies evaluate this compound’s impact on lactate dehydrogenase (LDH)?

Competitive inhibition assays measure LDH activity via NADH oxidation (340 nm absorbance) under varying this compound concentrations. Lineweaver-Burk plots (1/V vs. 1/[S]) determine Kᵢ values, while SDS-PAGE confirms structural denaturation. Control experiments must account for pH shifts (this compound’s acidity) to avoid false positives .

Q. Methodological Resources

Properties

IUPAC Name |

oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4, Array, HOOCCOOH | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | oxalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Oxalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025816 | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999), Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER., Colorless, odorless powder or granular solid., Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.] | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 75 °F (NTP, 1992), 100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G, VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER, Water solubility of 220,000 mg/l at 25 °C, 220 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 9-10 (moderate), 14% | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.90 @ 17 DEG/4 °C, ALPHA, 1.9 g/cm³, 1.90 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F (NTP, 1992), 0.54 mm @ 105 °C, <0.001 mmHg | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA, Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder]. | |

CAS No. |

144-62-7 | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E7R5L6H31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RO256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

372 °F (Decomposes) (NTP, 1992), 189.5 °C (DECOMPOSES), 189.5 °C, 372 °F, 215 °F (Sublimes) | |

| Record name | OXALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OXALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0529 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OXALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/270 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxalic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0474.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.